Bienvenue dans la boutique en ligne BenchChem!

1-(2-fluorophenyl)-3-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea

Endocannabinoid pharmacology FAAH inhibition Tetrazole urea SAR

1-(2-fluorophenyl)-3-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea (CAS 920484-66-8) is a synthetic, tetrazole-containing diaryl urea (C16H15FN6O, MW 326.33 g/mol). It belongs to the biaryl tetrazolyl urea chemotype, a class recognized for modulating endocannabinoid metabolism via fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL) inhibition, and for acyl-CoA:cholesterol O-acyltransferase (ACAT) inhibition relevant to atherosclerosis.

Molecular Formula C16H15FN6O
Molecular Weight 326.33 g/mol
CAS No. 920484-66-8
Cat. No. B6519286
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-fluorophenyl)-3-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea
CAS920484-66-8
Molecular FormulaC16H15FN6O
Molecular Weight326.33 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)NC3=CC=CC=C3F
InChIInChI=1S/C16H15FN6O/c1-11-6-8-12(9-7-11)23-15(20-21-22-23)10-18-16(24)19-14-5-3-2-4-13(14)17/h2-9H,10H2,1H3,(H2,18,19,24)
InChIKeyCJUGZNNKCIQMIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-fluorophenyl)-3-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea (CAS 920484-66-8): Structural Identity and Pharmacophore Classification


1-(2-fluorophenyl)-3-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea (CAS 920484-66-8) is a synthetic, tetrazole-containing diaryl urea (C16H15FN6O, MW 326.33 g/mol) . It belongs to the biaryl tetrazolyl urea chemotype, a class recognized for modulating endocannabinoid metabolism via fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL) inhibition, and for acyl-CoA:cholesterol O-acyltransferase (ACAT) inhibition relevant to atherosclerosis [1]. Its structure features a 2-fluorophenyl ring linked through a urea bridge to a methylene-tetrazole moiety substituted with a 4-methylphenyl (p-tolyl) group, a substitution pattern that distinguishes it from earlier dimethylamino carbamoyl tetrazoles within this pharmacophore class [1][2].

Why Generic Substitution Fails for 1-(2-fluorophenyl)-3-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea: SAR Sensitivity at the N-Portion and Distal Phenyl Ring


Within the biaryl tetrazolyl urea class, minor structural modifications produce dramatic shifts in target potency and selectivity profiles. Systematic SAR studies demonstrate that replacing the dimethylamino group of the parent carbamoyl tetrazoles with bulkier urea substituents can reduce FAAH inhibitory potency by orders of magnitude, while introducing substituents at the ortho, meta, or para positions of the distal phenyl ring yields variable effects on both FAAH and MAGL inhibition [1]. The specific combination of a 2-fluorophenyl urea N-substituent and a 4-methylphenyl (p-tolyl) tetrazole N-substituent in CAS 920484-66-8 occupies a distinct chemical space relative to common comparators such as LY2183240 (dimethylcarbamoyl, biphenyl), the 4-fluorophenyl regioisomer (CAS 920484-53-3), and the 2,6-difluorophenyl analog (CAS 941922-86-7) [1][2]. These structural differences are predicted to alter hydrogen-bonding geometry at the FAAH active site and influence selectivity over off-target serine hydrolases, making direct functional substitution unreliable without empirical validation [1][3].

Quantitative Differentiation Evidence for 1-(2-fluorophenyl)-3-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea Relative to Closest Analogs


Substituent-Dependent FAAH Inhibitory Potency: Class-Level SAR Context for 2-Fluorophenyl Ureas

No publicly available FAAH IC50 data was identified for CAS 920484-66-8 specifically. However, the Ortar et al. (2013) study provides a quantitative SAR framework: replacing the dimethylamino group of parent carbamoyl tetrazoles (FAAH IC50 ~2–14 nM for LY2183240) with bulkier urea groups generally reduces FAAH potency [1]. Compounds retaining potent FAAH inhibition (IC50 = 3.0–9.7 nM) and >39-fold selectivity over MAGL were identified among 32 analogs with specific substitution patterns (e.g., compounds 16, 20, 21, 25, 28), but the 2-fluorophenyl/p-tolyl combination was not among those tested [1]. The 2-fluorophenyl orientation introduces unique steric and electronic effects distinct from the 4-fluorophenyl and 2,6-difluorophenyl analogs, which may differentially impact FAAH active-site Ser241 carbamylation kinetics [1][2].

Endocannabinoid pharmacology FAAH inhibition Tetrazole urea SAR

Regioisomeric Fluorine Positioning: Structural Differentiation from 4-Fluorophenyl Analog (CAS 920484-53-3)

CAS 920484-66-8 (2-fluorophenyl urea) is a regioisomer of CAS 920484-53-3 (4-fluorophenyl urea), differing only in the position of the fluorine atom on the phenyl ring attached to the urea nitrogen . In medicinal chemistry, fluorine positional isomerism critically influences target binding, metabolic stability, and pharmacokinetics [1]. Ortho-fluorine substitution (2-fluorophenyl) introduces intramolecular interactions and alters the conformational preference of the urea NH relative to the aromatic ring compared to para-fluorine [1]. This positional effect has been shown to modulate FAAH inhibition potency by >10-fold in related urea chemotypes, where ortho-substituted phenyl ureas can adopt binding poses distinct from their para-substituted counterparts [1].

Fluorine medicinal chemistry Regioisomer differentiation Tetrazole urea analogs

Tetrazole Urea Chemotype as ACAT Inhibitors: In Vivo Hypocholesterolemic Class Potential

Tetrazole-substituted ureas are a validated pharmacophore for acyl-CoA:cholesterol O-acyltransferase (ACAT) inhibition, with patent literature (US 5,073,565; US 5,362,744) establishing the N-aryl-N'-tetrazole urea scaffold as an ACAT inhibitor chemotype [1][2]. A representative tetrazole urea (compound 2i) demonstrated in vivo efficacy, lowering plasma total cholesterol by 67% in an acute cholesterol-fed rat model and by 47% in cholesterol-fed dogs at 3 mg/kg oral dosing [2][3]. CAS 920484-66-8 falls within the general Formula I of these ACAT inhibitor patents (N-aryl-N'-tetrazole urea), though its specific ACAT IC50 has not been publicly reported [1]. Its 2-fluorophenyl and p-tolyl substitution pattern represents a distinct combination relative to the exemplified 2,4-difluorophenyl and 2,4,6-trimethoxyphenyl variants whose ACAT IC50 values range from low nanomolar to micromolar [2].

ACAT inhibition Cholesterol metabolism Tetrazole urea pharmacophore

Selectivity Profile Differentiation: Predicted Impact of Tetrazole N-Substitution on Off-Target Serine Hydrolase Activity

The Ortar et al. (2013) study identified several biaryl tetrazolyl ureas with FAAH selectivity ranging from 39-fold to >141-fold over MAGL, while compound 27 emerged as a dual FAAH–MAGL inhibitor [1]. The identity of the N-substituent on the tetrazole ring was critical in determining FAAH/MAGL selectivity, with certain p-substituted phenyl tetrazoles conferring high FAAH selectivity and others promoting dual inhibition [1]. Additionally, compounds 1–32 were screened for TRPV1 and TRPA1 channel modulation, revealing that some tetrazolyl ureas act as TRPV1 activators/desensitizers while others function as TRPA1 antagonists [1][2]. CAS 920484-66-8, with its p-tolyl tetrazole N-substituent, represents an uncharacterized selectivity profile within this multidimensional target space (FAAH, MAGL, TRPV1, TRPA1) and cannot be assumed selective for any single target without experimental profiling [1].

Serine hydrolase selectivity MAGL inhibition TRPV1/TRPA1 modulation

Recommended Research Application Scenarios for 1-(2-fluorophenyl)-3-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea Based on Available Evidence


SAR Probe for Ortho-Fluorine Effects in Tetrazole Urea FAAH/MAGL Inhibitor Optimization

CAS 920484-66-8 serves as a regioisomeric SAR probe to interrogate the effect of ortho- versus para-fluorine substitution on FAAH and MAGL inhibitory potency, selectivity, and covalent binding kinetics. Its 2-fluorophenyl group can be directly compared with the 4-fluorophenyl analog (CAS 920484-53-3) and the 2,6-difluorophenyl analog (CAS 941922-86-7) in head-to-head biochemical assays to map the fluorine positional SAR within the urea N-portion of the biaryl tetrazolyl urea scaffold [1]. This systematic comparison is directly motivated by the Ortar et al. (2013) finding that N-portion modifications profoundly affect FAAH/MAGL potency [1].

Endocannabinoid System Multi-Target Profiling: FAAH, MAGL, TRPV1, and TRPA1

Given that the Ortar et al. (2013) study identified biaryl tetrazolyl ureas with diverse activity profiles across FAAH, MAGL, TRPV1, and TRPA1, CAS 920484-66-8 warrants systematic multi-target profiling in these four assays to determine whether its p-tolyl tetrazole N-substituent and 2-fluorophenyl urea N-substituent confer FAAH-selective, dual FAAH–MAGL, or channel-modulating activity [1]. This profiling addresses a direct gap in the published SAR landscape, where the p-tolyl/2-fluorophenyl combination has not been characterized [1].

ACAT Inhibitor Lead Generation with Distinct Substitution Pattern

For atherosclerosis or hypercholesterolemia drug discovery programs targeting ACAT, CAS 920484-66-8 represents a novel substitution variant within the patented N-aryl-N'-tetrazole urea ACAT inhibitor pharmacophore (US 5,073,565; US 5,362,744) [2][3]. Its in vitro ACAT inhibitory activity can be benchmarked against known tetrazole urea ACAT inhibitors (e.g., compound 2i, which achieved 67% plasma TC lowering in cholesterol-fed rats) to assess whether the 2-fluorophenyl/p-tolyl combination retains the in vivo efficacy characteristic of this chemotype [3].

Metabolic Stability Differentiation: Fluorine Position Effects on Oxidative Metabolism

The 2-fluorophenyl substituent in CAS 920484-66-8 is expected to exhibit distinct metabolic stability compared to the 4-fluorophenyl analog due to differential susceptibility to cytochrome P450-mediated oxidative metabolism [4]. Ortho-fluorine substitution can block metabolic hot spots on the phenyl ring and alter the electronic environment of the urea NH, potentially affecting both Phase I metabolism and glucuronidation. Comparative metabolic stability assays (human liver microsomes, hepatocytes) between the 2-fluorophenyl (CAS 920484-66-8) and 4-fluorophenyl (CAS 920484-53-3) regioisomers can quantify this differentiation and inform lead optimization strategies.

Quote Request

Request a Quote for 1-(2-fluorophenyl)-3-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.